molecular formula C8H14O4S B2644861 2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide CAS No. 2287333-84-8

2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide

Cat. No.: B2644861
CAS No.: 2287333-84-8
M. Wt: 206.26
InChI Key: XNASVTVJTGHKIN-UHFFFAOYSA-N
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Description

2,4-Dioxa-3lambda6-thiaspiro[55]undecane 3,3-dioxide is a chemical compound with the molecular formula C8H14O4S It is known for its unique spiro structure, which includes both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen or sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.

Scientific Research Applications

2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-2,4-dioxa-9lambda6-thiaspiro[5.5]undecane-1,5,9,9-tetraone
  • 2,4-Dioxa-3-thiaspiro[5.5]undecane 3,3-dioxide

Uniqueness

2,4-Dioxa-3lambda6-thiaspiro[55]undecane 3,3-dioxide is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms This combination imparts distinctive chemical properties that differentiate it from other similar compounds

Properties

IUPAC Name

2,4-dioxa-3λ6-thiaspiro[5.5]undecane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c9-13(10)11-6-8(7-12-13)4-2-1-3-5-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNASVTVJTGHKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COS(=O)(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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